Enhanced Lipophilicity Compared to a Common Methyl Analog
The compound exhibits significantly higher predicted lipophilicity compared to the common synthetic precursor, 1-methyl-1H-benzimidazole-2-carbaldehyde. This difference is crucial for applications requiring improved membrane permeability or blood-brain barrier penetration. The target compound has a predicted LogP of 3.57, whereas the 1-methyl analog has a predicted LogP of approximately 1.6 . This is a direct result of the bulky, aromatic phenylethyl substituent versus the small methyl group.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.57 |
| Comparator Or Baseline | 1-methyl-1H-benzimidazole-2-carbaldehyde, LogP: ~1.6 (estimated based on ChemSpider data for a related structure) |
| Quantified Difference | Δ LogP ≈ 1.97 units |
| Conditions | Calculated using ACD/Labs Percepta Platform |
Why This Matters
A 100-fold increase in lipophilicity (implied by a ΔLogP of ~2) indicates significantly higher membrane permeability, which is a critical selection criterion for designing CNS-penetrant or orally bioavailable drug candidates.
